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Compound of Interest

Compound Name:
4-Benzyloxy-3-

methoxyphenylboronic acid

Cat. No.: B1278669 Get Quote

CAS Number: 243990-53-6

This technical guide provides a comprehensive overview of 4-Benzyloxy-3-
methoxyphenylboronic acid, a valuable building block for researchers, scientists, and drug

development professionals. The document details its chemical and physical properties,

provides a representative synthesis protocol, and explores its application in the renowned

Suzuki-Miyaura cross-coupling reaction. Furthermore, it delves into the significance of the

benzyloxy and boronic acid moieties in the context of medicinal chemistry and drug discovery.

Compound Data and Properties
4-Benzyloxy-3-methoxyphenylboronic acid is a substituted phenylboronic acid that serves

as a key intermediate in organic synthesis. Its physical and chemical properties are

summarized in the table below.
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Property Value Reference

CAS Number 243990-53-6 [1]

Molecular Formula C₁₄H₁₅BO₄ [1]

Molecular Weight 258.08 g/mol [1]

Appearance Solid [1]

Melting Point 200 °C [2]
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Synthesis of 4-Benzyloxy-3-methoxyphenylboronic
acid
The synthesis of arylboronic acids, such as 4-Benzyloxy-3-methoxyphenylboronic acid, is a

well-established process in organic chemistry. A common and effective method involves the

reaction of an organometallic reagent, such as a Grignard or organolithium compound, with a

trialkyl borate, followed by acidic hydrolysis. While the specific experimental details for the

synthesis of 4-Benzyloxy-3-methoxyphenylboronic acid are reported in Synthetic

Communications, 1999, vol. 29, №15, p. 2719-2730, a general and representative protocol

based on analogous preparations is provided below.[2] This procedure starts from the

corresponding aryl bromide.

Experimental Protocol: Synthesis of 4-Benzyloxy-3-
methoxyphenylboronic acid
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This protocol is a representative example for the synthesis of arylboronic acids and may require

optimization for specific substrates and scales.

Materials:

4-(Benzyloxy)-3-methoxy-1-bromobenzene

Magnesium (Mg) turnings

Anhydrous Tetrahydrofuran (THF)

Trimethyl borate (B(OMe)₃)

Hydrochloric acid (HCl), 1N solution

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped

with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are

placed. The system is flushed with dry nitrogen. A solution of 4-(benzyloxy)-3-methoxy-1-

bromobenzene in anhydrous THF is added dropwise via the dropping funnel. The reaction

mixture is gently heated to initiate the Grignard reaction. Once initiated, the reaction is

maintained at a gentle reflux until the magnesium is consumed.

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of

trimethyl borate in anhydrous THF is added dropwise, maintaining the temperature below -70

°C. After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred overnight.

Hydrolysis: The reaction is quenched by the slow addition of 1N HCl at 0 °C. The mixture is

stirred vigorously for 1 hour.
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Work-up and Purification: The aqueous layer is extracted with ethyl acetate. The combined

organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and

concentrated under reduced pressure. The crude product is then purified by recrystallization

from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 4-Benzyloxy-3-
methoxyphenylboronic acid.

4-(Benzyloxy)-3-methoxy-1-bromobenzene Grignard Reaction
(Mg, THF) Aryl Grignard Reagent Borylation

(B(OMe)₃, THF, -78°C) Boronic Ester Intermediate Acidic Hydrolysis
(HCl) 4-Benzyloxy-3-methoxyphenylboronic acid

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-Benzyloxy-3-methoxyphenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling
4-Benzyloxy-3-methoxyphenylboronic acid is a valuable coupling partner in the Suzuki-

Miyaura reaction, a powerful palladium-catalyzed method for the formation of carbon-carbon

bonds.[3] This reaction is widely used in the synthesis of biaryl and substituted aromatic

compounds, which are common motifs in pharmaceuticals and functional materials.

The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or triflate), inserting

itself into the carbon-halogen bond to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium

center. This step typically requires a base to activate the boronic acid.

Reductive Elimination: The two organic groups on the palladium complex are coupled,

forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the

catalytic cycle.[4]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura coupling reaction using an aryl

boronic acid. This protocol should be optimized for specific substrates.

Materials:

4-Benzyloxy-3-methoxyphenylboronic acid

Aryl halide (e.g., aryl bromide or iodide)

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

Solvent (e.g., toluene, dioxane, DMF, often with water)

Inert gas (e.g., argon or nitrogen)

Procedure:

Reaction Setup: To an oven-dried Schlenk flask, add 4-Benzyloxy-3-
methoxyphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the

palladium catalyst (e.g., 3-5 mol%), and the base (2.0-3.0 equivalents).

Degassing: The flask is evacuated and backfilled with an inert gas three times.

Solvent Addition: Degassed solvent(s) are added via syringe.

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C)

and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

Work-up and Purification: Upon completion, the reaction mixture is cooled to room

temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and

brine. The organic layer is dried over an anhydrous sulfate, filtered, and concentrated under

reduced pressure. The crude product is then purified by column chromatography on silica gel

to yield the desired biaryl product.
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Role in Drug Discovery and Development
Both the boronic acid and the benzyloxy-methoxy-phenyl moieties of this compound are of

significant interest in medicinal chemistry and drug development.

The Boronic Acid Pharmacophore
Boronic acids are considered "privileged" structures in drug discovery.[5] Their unique ability to

form reversible covalent bonds with diols, including those found in the active sites of enzymes

like serine proteases, makes them potent enzyme inhibitors.[6] The boron atom acts as a Lewis

acid, interacting with nucleophilic residues in enzyme active sites. This property has been

successfully exploited in the development of several FDA-approved drugs, most notably the

proteasome inhibitor bortezomib, used in cancer therapy.[6][7]

The Benzyloxy Moiety in Medicinal Chemistry
The benzyloxy group is a common pharmacophore in drug design. Its presence can influence a

molecule's pharmacokinetic and pharmacodynamic properties. For instance, the benzyloxy

group has been identified as a key feature in a new class of selective monoamine oxidase B

(MAO-B) inhibitors, which are relevant for the treatment of neurodegenerative diseases. The

benzyloxy moiety can engage in π-π stacking interactions within protein binding pockets,

contributing to the overall binding affinity and efficacy of a drug candidate.

The combination of a boronic acid and a benzyloxy-substituted phenyl ring in 4-Benzyloxy-3-
methoxyphenylboronic acid makes it a versatile tool for the synthesis of complex molecules

with potential therapeutic applications, particularly in the fields of oncology and

neuropharmacology. Researchers can utilize this building block to construct novel compounds

for screening and lead optimization in their drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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